

Propane-2-sulfonamide: A Technical Guide to Solubility in Common Organic Solvents

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Compound of Interest

Compound Name: *Propane-2-sulfonamide*

Cat. No.: *B152786*

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Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is a critical first step. Among these, solubility stands as a cornerstone for formulation development, reaction chemistry, and purification strategies. This guide focuses on **Propane-2-sulfonamide** (also known as isopropylsulfonamide), a compound of interest within the broader, medicinally significant sulfonamide class.

A thorough literature review reveals a conspicuous absence of comprehensive, publicly available quantitative solubility data for **propane-2-sulfonamide** across a wide range of common organic solvents. This is not an uncommon scenario for non-commercial or early-stage research compounds. Therefore, this technical guide adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility behavior of **propane-2-sulfonamide** based on its molecular structure and the well-documented properties of analogous sulfonamides. Secondly, it equips the researcher with a detailed, field-proven experimental protocol for the precise determination of solubility, thereby empowering laboratories to generate their own high-quality, application-specific data.

This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the thought process of a senior scientist tasked with characterizing a novel compound. We will delve into the "why" behind the "how," ensuring that the reader is not just

following steps, but is equipped with the scientific rationale to adapt and troubleshoot as needed.

Physicochemical Profile of Propane-2-sulfonamide

To understand the solubility of a solute in a given solvent, we must first understand the intrinsic properties of the solute itself. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capabilities, and molecular size.

Propane-2-sulfonamide is a relatively small molecule with the following key characteristics derived from public chemical databases[1][2]:

Property	Value	Source
Molecular Formula	C ₃ H ₉ NO ₂ S	PubChem[1]
Molecular Weight	123.18 g/mol	PubChem[1]
IUPAC Name	propane-2-sulfonamide	PubChem[1]
CAS Number	81363-76-0	PubChem[1]
Predicted XlogP	-0.3	PubChem[1][2]

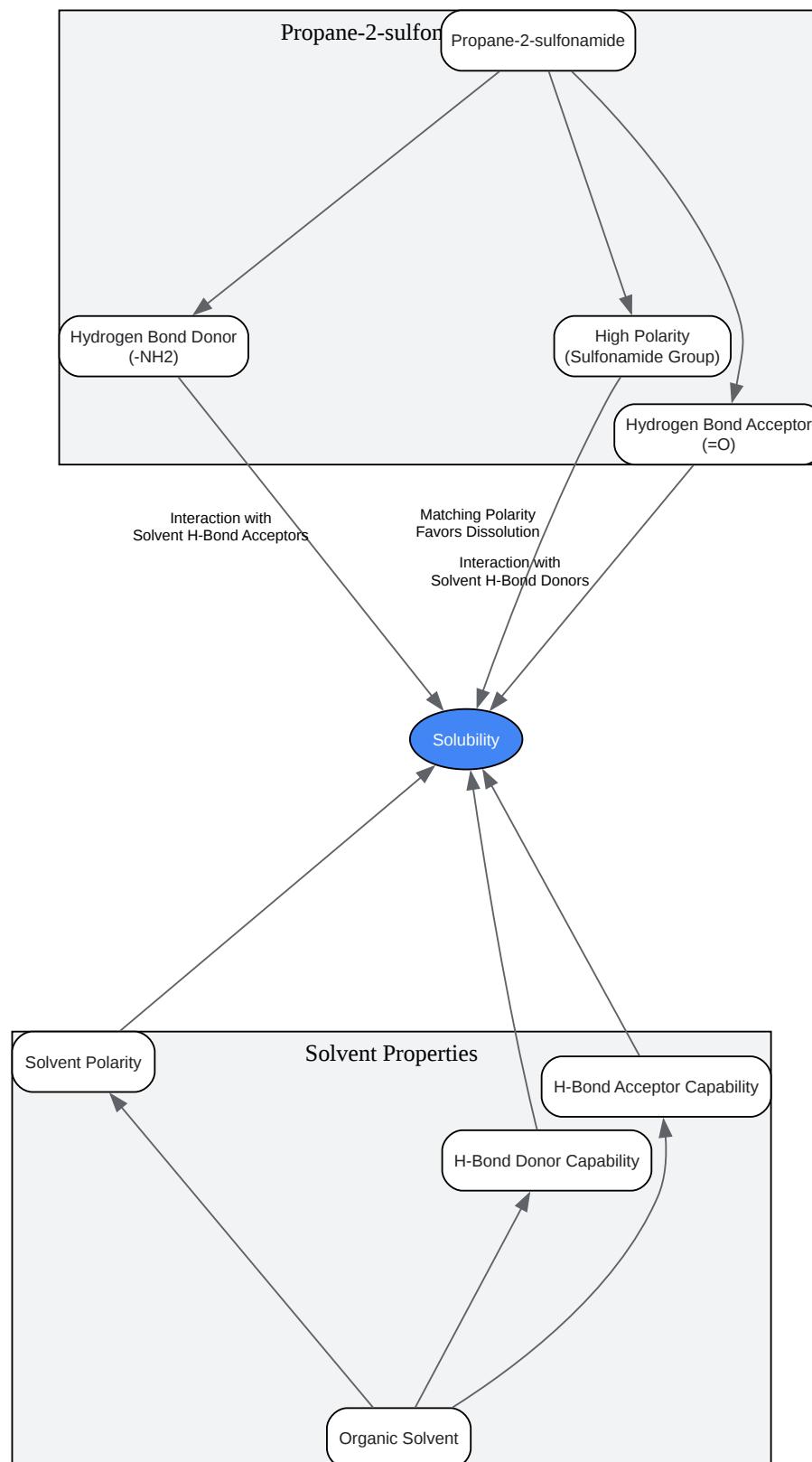
The sulfonamide functional group (-S(=O)₂-NH₂) is the primary driver of its solubility characteristics. This group is highly polar and contains both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptors (the two oxygen atoms). The isopropyl group ((CH₃)₂CH-) is a small, non-polar alkyl substituent. The negative XlogP value suggests a degree of hydrophilicity.

Based on this structure, we can infer the following:

- Polarity:** The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. This suggests that it will be more soluble in polar solvents.
- Hydrogen Bonding:** The ability to both donate and accept hydrogen bonds indicates a strong potential for favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

The Influence of Solvent Properties on Sulfonamide Solubility: A Theoretical Framework

The dissolution of a crystalline solid, such as **propane-2-sulfonamide**, is a thermodynamically driven process. It involves overcoming the lattice energy of the crystal and establishing new, favorable interactions between the solute and solvent molecules. The general solubility of the broader sulfonamide class has been investigated, and these studies provide a strong basis for predicting the behavior of **propane-2-sulfonamide**^{[3][4][5]}.



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Caption: Key molecular interactions governing the solubility of **propane-2-sulfonamide**.

Polar Protic Solvents (e.g., Alcohols)

Solvents like methanol, ethanol, and isopropanol are excellent candidates for dissolving **propane-2-sulfonamide**. They are polar and can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the sulfonamide group. Studies on other sulfonamides, such as p-toluenesulfonamide, have shown that solubility is highest in methanol and decreases with increasing alkyl chain length of the alcohol (methanol > ethanol > propanol)[5]. This is due to the decreasing polarity and increasing non-polar character of the longer-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF)

These solvents are polar but lack a hydrogen bond donor group. However, they are effective hydrogen bond acceptors.

- Acetone: The carbonyl oxygen is a good hydrogen bond acceptor for the $-\text{NH}_2$ group of the sulfonamide. USDA procedures for analyzing sulfonamides often use acetone to dissolve the standards, indicating good solubility.
- Ethyl Acetate: Similar to acetone, the carbonyl oxygens can accept hydrogen bonds.
- Acetonitrile (ACN): While polar, ACN is a weaker hydrogen bond acceptor than acetone or ethyl acetate. Solubility is expected to be moderate.
- Dimethylformamide (DMF): DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, suggesting it will be a very good solvent for **propane-2-sulfonamide**.

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene)

These solvents lack polarity and the ability to form hydrogen bonds. Consequently, they are poor solvents for polar compounds like sulfonamides. The energy required to break the crystal lattice of the highly polar **propane-2-sulfonamide** is not compensated for by favorable solute-solvent interactions. A study on the solubility of various sulfonamides in cyclohexane confirmed very low solubility in this non-polar solvent[6].

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents have low polarity. While chloroform can act as a weak hydrogen bond donor, the overall interactions are not expected to be strong. General information suggests that some sulfonamides are insoluble in chloroform^{[3][4]}.

Predicted Solubility Profile of Propane-2-sulfonamide

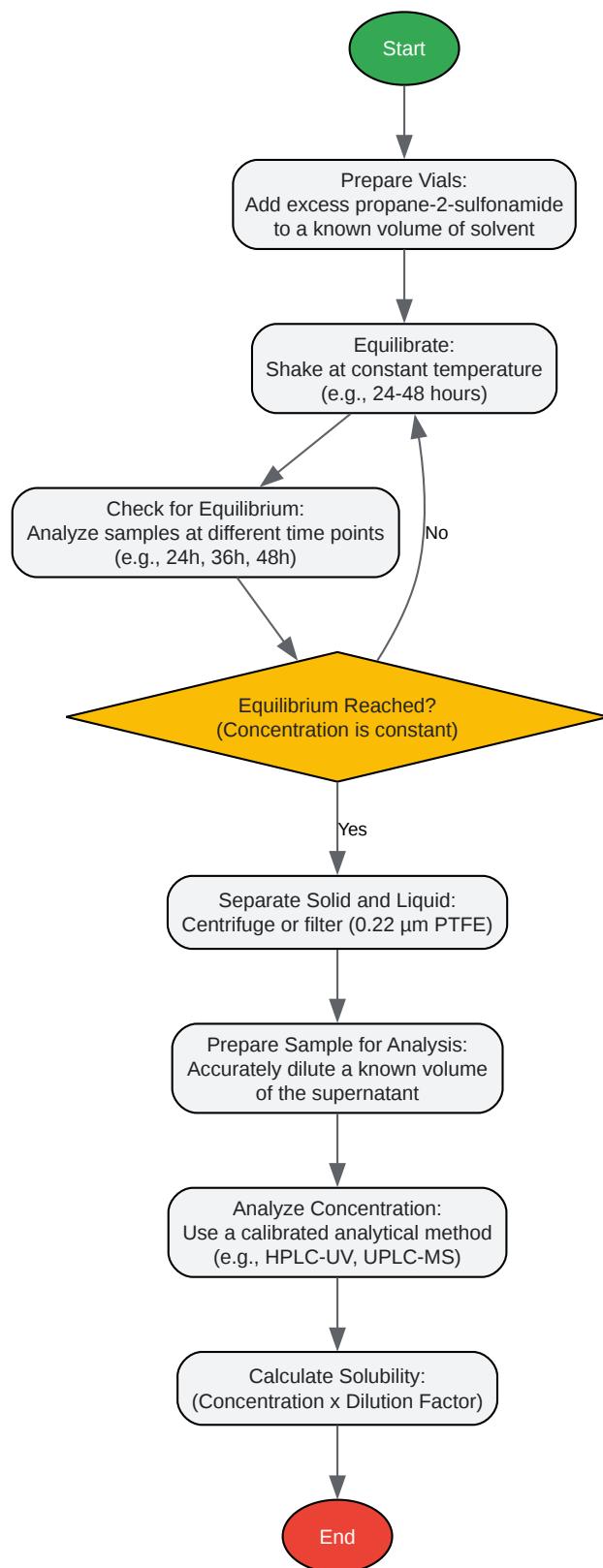
Based on the principles discussed above and data from analogous compounds, the following table provides a qualitative to semi-quantitative prediction of the solubility of **propane-2-sulfonamide** in common organic solvents at ambient temperature. It must be emphasized that these are educated estimates and should be confirmed by experimental determination.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	Very High	Polar, strong H-bond donor/acceptor.
Ethanol	High	Polar, good H-bond donor/acceptor.	
Isopropanol	Moderate to High	Polar, H-bond donor/acceptor, but slightly less polar than methanol/ethanol.	
Polar Aprotic	Acetone	High	Polar, strong H-bond acceptor.
Acetonitrile	Moderate	Polar, but weaker H-bond acceptor.	
Ethyl Acetate	Moderate	Moderately polar, good H-bond acceptor.	
Dimethylformamide (DMF)	Very High	Highly polar, excellent H-bond acceptor.	
Dimethyl Sulfoxide (DMSO)	Very High	Highly polar, excellent H-bond acceptor.	
Non-Polar	Hexane	Very Low	Non-polar, no H-bonding capability.
Cyclohexane	Very Low	Non-polar, no H-bonding capability[6].	
Toluene	Low	Non-polar (aromatic), weak interactions.	
Chlorinated	Dichloromethane (DCM)	Low to Moderate	Low polarity, weak interactions.
Chloroform	Low	Low polarity, potential for weak H-bonding[3]	

[\[4\]](#).

Experimental Protocol for Isothermal Solubility Determination

The most reliable method for determining solubility is through experimental measurement. The following protocol describes a robust and self-validating isothermal shake-flask method.

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Caption: Experimental workflow for isothermal solubility determination.

Materials and Equipment

- **Propane-2-sulfonamide** (as solid)
- Selected organic solvents (analytical grade or higher)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
- Volumetric flasks and pipettes
- Calibrated analytical instrument (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
 - Add an excess amount of solid **propane-2-sulfonamide** to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A good starting point is to add enough solid to be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Allow the mixtures to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure complete equilibration.
 - Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The concentration should be

constant across the later time points.

- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:
 - Centrifuge the vials and then sample the supernatant.
 - Filter the sample through a 0.22 μm PTFE syringe filter.
- Sample Preparation for Analysis:
 - Accurately pipette a known volume of the clear supernatant into a volumetric flask.
 - Dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
- Analysis:
 - Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
 - Determine the concentration of **propane-2-sulfonamide** in the diluted sample by comparing the instrument response to a calibration curve prepared with known standards.
- Calculation:
 - Calculate the solubility (S) using the following formula: $S \text{ (mg/mL)} = C_{\text{diluted}} \text{ (mg/mL)} \times \text{Dilution Factor}$
 - Where C_{diluted} is the concentration of the analyzed sample and the Dilution Factor is the ratio of the final volume to the initial volume of the supernatant.

Conclusion: A Practical Path Forward

While a comprehensive, pre-existing dataset for the solubility of **propane-2-sulfonamide** in common organic solvents is not readily available, a strong predictive framework can be established based on its molecular structure and the behavior of analogous sulfonamides. This guide provides the theoretical underpinning for making informed solvent choices, predicting that **propane-2-sulfonamide** will exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding, such as methanol, acetone, and DMF.

Ultimately, for critical applications in drug development and chemical synthesis, experimental verification is paramount. The detailed isothermal shake-flask protocol provided herein offers a reliable and robust method for generating precise and accurate solubility data. By combining the theoretical predictions with empirical data, researchers can confidently move forward with their work, ensuring a solid foundation for subsequent formulation, purification, and manufacturing processes.

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